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Compound of Interest

Compound Name: Propyl bromoacetate

Cat. No.: B1345692

For researchers, scientists, and drug development professionals, this in-depth guide provides a
thorough overview of the commercial availability, synthesis, and applications of propyl
bromoacetate. This document details key suppliers, technical specifications, experimental
protocols, and the role of this versatile reagent in the development of novel therapeutics.

Commercial Availability and Suppliers

Propyl bromoacetate is readily available from a variety of chemical suppliers globally, catering
to both research and bulk quantity requirements. The typical purity offered is 297%, with some
suppliers providing higher grades. It is commonly supplied as a clear, colorless to pale yellow
liquid.

Below is a summary of prominent suppliers and their typical product offerings. Please note that
pricing and availability are subject to change and it is recommended to inquire directly with the
suppliers for the latest information.
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Physicochemical Properties and Specifications
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Property Value

CAS Number 35223-80-4[1]

Molecular Formula CsHoBroz[1]

Molecular Weight 181.03 g/mol [1]

Appearance Clear colorless to pale yellow liquid

Boiling Point 175-176 °C at 758 mmHg

Density 1.39 g/mL

Refractive Index 1.450-1.452

Solubility Insoluble in water, soluble in organic solvents.

Synthesis of Propyl Bromoacetate

Propyl bromoacetate is most commonly synthesized via the Fischer esterification of
bromoacetic acid with n-propanol, using a strong acid catalyst such as sulfuric acid. The
reaction is typically performed under reflux to drive the equilibrium towards the product.

Synthesis Workflow
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Bromoacetic Acid + n-Propanol
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Aqueous Work-up
(Neutralization & Washing)

Purification
(Distillation under reduced pressure)
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Synthesis of Propyl Bromoacetate Workflow

Detailed Experimental Protocol

Materials:

Bromoacetic acid

n-Propanol

Concentrated sulfuric acid

Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate

H2S0a (catalyst)
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Round-bottom flask
Reflux condenser
Heating mantle
Separatory funnel
Distillation apparatus
Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine
bromoacetic acid (1.0 eq) and n-propanol (3.0 eq).

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room
temperature. Carefully pour the mixture into a separatory funnel containing cold water.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or
ethyl acetate (3x).

Washing: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude propyl bromoacetate by vacuum distillation to obtain the final
product.

Analytical Characterization
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The purity and identity of propyl bromoacetate are typically confirmed using Gas
Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)
spectroscopy.

GC-MS Analysis

A common method for the analysis of propyl bromoacetate involves a GC system coupled
with a mass spectrometer.

Typical GC-MS Parameters:

e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

Carrier Gas: Helium

MS Detector: Electron lonization (EIl) at 70 eV.

The expected retention time will vary depending on the specific column and conditions used.
The mass spectrum will show a characteristic fragmentation pattern, including the molecular
ion peak.

NMR Spectroscopy
H NMR (CDCls, 400 MHz):

8 4.15 (t, 2H, -OCH2-)

& 3.80 (s, 2H, Br-CHz-)

& 1.70 (sextet, 2H, -CH2CH2CHs)

5 0.95 (t, 3H, -CHa)

13C NMR (CDCls, 100 MHz):
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5 167.0 (C=0)

5 67.0 ((OCH2-)

5 26.5 (Br-CHz-)

5 21.8 (-CH2CH2CHs)

5 10.2 (-CHs)

Applications in Drug Development and Research

Propyl bromoacetate is a valuable building block in organic synthesis, particularly in the
pharmaceutical industry. Its utility stems from its nature as an effective alkylating agent. The
bromoacetyl group can readily react with nucleophiles such as amines, thiols, and phenols,
making it a key reagent for introducing a propyl ester moiety or for linking different molecular
fragments.

Role as an Alkylating Agent in API Synthesis

Alkylating agents are a class of compounds that introduce an alkyl group into a molecule. In the
context of drug development, this is a fundamental transformation for the synthesis of a vast
array of active pharmaceutical ingredients (APIs). Propyl bromoacetate serves as a precursor
in the synthesis of more complex molecules, where the propyl ester can be retained in the final
drug structure or act as a protecting group that is later removed.

The general mechanism involves the nucleophilic substitution of the bromide ion by a suitable
nucleophile on the target molecule.

Example of a Targeted Signaling Pathway

While specific examples of drugs synthesized using propyl bromoacetate and their direct
impact on signaling pathways are often proprietary, we can illustrate a common scenario where
an alkylating agent is used to synthesize a hypothetical kinase inhibitor. Many kinase inhibitors
target signaling pathways that are aberrantly activated in cancer, such as the PISK/AKT/mTOR
pathway.
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Synthesis of Kinase Inhibitor

Nucleophilic Scaffold

Propyl Bromoacetate (e.g., amine-containing heterocycle)
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Synthesis of a Kinase Inhibitor and its Action

In this conceptual diagram, propyl bromoacetate is used to alkylate a nucleophilic scaffold,
leading to the formation of a kinase inhibitor. This inhibitor then targets a key component of a
signaling pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer

cell proliferation and survival.
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Safety and Handling

Propyl bromoacetate is a hazardous chemical and should be handled with appropriate safety
precautions in a well-ventilated fume hood.

e Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.
Harmful if swallowed or in contact with skin.

» Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
protection, and face protection.

o First Aid:

[¢]

If inhaled: Move person to fresh air.

o

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with
water.

[¢]

In case of eye contact: Rinse cautiously with water for several minutes.

o

If swallowed: Rinse mouth. Do NOT induce vomiting.

o Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed
safety information before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Propyl Bromoacetate: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345692#commercial-availability-and-suppliers-of-
propyl-bromoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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